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Compound of Interest

Compound Name: DDO-2213

Cat. No.: B15583738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity and

specificity studies conducted on DDO-2213, a potent and orally bioavailable small molecule

inhibitor of the WD repeat-containing protein 5 (WDR5)-mixed lineage leukemia 1 (MLL1)

protein-protein interaction. The data presented herein is crucial for the continued preclinical

development of DDO-2213 as a potential therapeutic agent for MLL-rearranged leukemias.

Core Efficacy and Specificity
DDO-2213 is an aniline pyrimidine-based inhibitor designed to disrupt the critical interaction

between WDR5 and MLL1, a key driver in certain types of acute leukemia.[1] The compound

has demonstrated potent and selective inhibition of the WDR5-MLL1 interaction.

Biochemical and Cellular Activity
DDO-2213 exhibits high-affinity binding to WDR5 and potent inhibition of MLL1 histone

methyltransferase (HMT) activity.[1][2][3][4][5][6] This activity translates to selective anti-

proliferative effects in cancer cell lines harboring MLL translocations.
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Parameter Value Assay Cell Line(s)

WDR5-MLL1 PPI

IC50
29 nM

Competitive

Fluorescence

Polarization

-

WDR5 Binding Kd 72.9 nM - -

MLL1 HMT Activity

IC50
0.78 µM In vitro HMT assay -

MV4-11 GI50 12.6 µM
Cell Proliferation

Assay

MV4-11 (MLL-

rearranged)

MOLM-13 IC50 13.1 µM
Cell Proliferation

Assay

MOLM-13 (MLL-

rearranged)

K562 IC50 > 100 µM
Cell Proliferation

Assay
K562 (MLL-wild type)

HUVEC IC50 > 100 µM
Cell Proliferation

Assay

HUVEC (non-

cancerous)

Table 1: Summary of DDO-2213's in vitro potency and selectivity.[3]

Kinase Selectivity
To assess its specificity, DDO-2213 was screened against a panel of other protein lysine

methyltransferases. The results indicate that DDO-2213 is highly selective for the MLL1

complex, showing no significant activity against other tested methyltransferases.[3]

Preliminary In Vivo Toxicity Assessment
Initial in vivo studies in mouse models have provided an early indication of DDO-2213's safety

profile.

Xenograft Model Tolerability
In a xenograft model utilizing MV4-11 cells, mice were treated with DDO-2213 at doses of 40,

80, and 120 mg/kg for three weeks. Throughout the study, no significant weight loss was
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observed in the treated animals, suggesting good tolerability at these therapeutic doses.[3] A

related WDR5 inhibitor, DDO-2093, also showed no obvious toxicity in normal mice.[6]

Animal Model Dosing Regimen Observation

MV4-11 Xenograft 40, 80, 120 mg/kg for 3 weeks No significant weight loss

Table 2: Summary of in vivo tolerability of DDO-2213.[3]

Pharmacokinetics
Pharmacokinetic studies in healthy rats have demonstrated that DDO-2213 possesses

favorable properties for oral administration.

Parameter Value Species

Oral Bioavailability 82.1% Rat

Oral t1/2 4.94 h Rat

Microsomal Half-life > 60 min Human and Rat

Table 3: Pharmacokinetic parameters of DDO-2213.[3]

Experimental Protocols
Competitive Fluorescence Polarization Assay
This assay was employed to determine the IC50 of DDO-2213 for the WDR5-MLL1 interaction.

A fluorescently labeled peptide derived from MLL1 is incubated with recombinant WDR5

protein. In the absence of an inhibitor, the binding of the large WDR5 protein to the small

fluorescent peptide results in a high fluorescence polarization signal. When DDO-2213 is

introduced, it competes with the MLL1 peptide for binding to WDR5, leading to a decrease in

the fluorescence polarization signal. The IC50 value is calculated by measuring this decrease

across a range of inhibitor concentrations.

In Vitro MLL1 Histone Methyltransferase (HMT) Assay
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The inhibitory effect of DDO-2213 on MLL1 HMT activity was assessed using an in vitro

enzymatic assay. The assay typically involves incubating the reconstituted MLL1 complex with

its histone substrate (e.g., H3) and the methyl donor S-adenosylmethionine (SAM). The

transfer of a methyl group to the histone is then quantified, often using a radioactive or

antibody-based detection method. The IC50 is determined by measuring the reduction in

methyltransferase activity at various concentrations of DDO-2213.

Cell Proliferation Assay
The anti-proliferative activity of DDO-2213 was evaluated using a standard cell viability assay,

such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with

increasing concentrations of DDO-2213 for a specified period (e.g., 72 hours). The cell viability

was then measured, and the GI50/IC50 values were calculated as the concentration of the

compound that causes 50% inhibition of cell growth.

MV4-11 Xenograft Model
Female BALB/c nude mice were subcutaneously inoculated with MV4-11 cells. Once tumors

reached a palpable size, the mice were randomized into vehicle and treatment groups. DDO-
2213 was administered orally at the specified doses for a defined period. Tumor volume and

body weight were monitored regularly throughout the study. At the end of the study, tumors

were excised and weighed.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: WDR5-MLL1 signaling pathway and the inhibitory action of DDO-2213.
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Caption: Experimental workflow for assessing DDO-2213 toxicity and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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